molecular formula C17H18N2O7 B11301040 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-L-alanine

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycyl-L-alanine

Cat. No.: B11301040
M. Wt: 362.3 g/mol
InChI Key: PAZDWXRCHZQMKK-JTQLQIEISA-N
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Description

2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)PROPANOIC ACID is a complex organic compound that features a chromen-7-yl moiety, which is a derivative of coumarin. This compound is known for its photoactive properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)PROPANOIC ACID typically involves the esterification of a biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. This process is facilitated by the activation of the carboxylic acid with N,N′-carbonyldiimidazole . The product is then modified with cationic carboxylic acids such as 3-carboxypropyltrimethylammonium chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of solvents like acetone and ethanol for washing and precipitation is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various esters, sulfonates, and photodimers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)PROPANOIC ACID involves its photoactive properties. The chromen-7-yl moiety absorbs light, leading to photochemical reactions such as photodimerization . These reactions can alter the physical and chemical properties of the compound, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETAMIDO)PROPANOIC ACID is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo photodimerization and other light-induced reactions makes it particularly valuable in the development of smart materials and advanced polymers .

Properties

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

(2S)-2-[[2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C17H18N2O7/c1-9-5-16(22)26-13-6-11(3-4-12(9)13)25-8-15(21)18-7-14(20)19-10(2)17(23)24/h3-6,10H,7-8H2,1-2H3,(H,18,21)(H,19,20)(H,23,24)/t10-/m0/s1

InChI Key

PAZDWXRCHZQMKK-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NC(C)C(=O)O

Origin of Product

United States

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